

4-Fluorobenzenesulfonyl Chloride: A Comprehensive Technical Guide for Researchers

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Compound of Interest		
Compound Name:	4-Fluorobenzenesulfonyl chloride	
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This technical guide provides an in-depth overview of **4-Fluorobenzenesulfonyl chloride** (FBSC), a versatile reagent with significant applications in chemical synthesis, particularly in the development of new pharmaceutical agents. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on the reagent's core characteristics, experimental protocols, and key applications.

Core Characteristics of 4-Fluorobenzenesulfonyl Chloride

4-Fluorobenzenesulfonyl chloride is a valuable intermediate in organic synthesis, primarily recognized for its role as an electrophilic agent in the preparation of sulfonamides and other sulfonyl derivatives.[1] Its unique properties, including the presence of a fluorine atom, offer high selectivity in electrophilic aromatic substitution reactions, enabling precise chemical modifications.[1]

Physical and Chemical Properties

FBSC is a colorless to light yellow liquid or solid with a pungent odor.[1][2] Its physical state at room temperature can vary depending on the ambient conditions due to its relatively low



melting point.[1] The compound is soluble in various organic solvents such as dichloromethane, ethyl acetate, and acetone, but has limited solubility in water.[1]

Table 1: Physical and Chemical Properties of 4-Fluorobenzenesulfonyl Chloride

Property	Value	Source
Molecular Formula	C ₆ H ₄ CIFO ₂ S	[3]
Molecular Weight	194.61 g/mol	[3][4]
CAS Number	349-88-2	[3][4]
Appearance	Clear, colorless to light yellow liquid or solid	[1][2]
Melting Point	29-31 °C	[4]
Boiling Point	95-96 °C at 2 mmHg	[4]
Density	1.4545 g/cm ³	[1]
Solubility	Soluble in organic solvents (dichloromethane, ethyl acetate, acetone); limited solubility in water.	[1]

Spectral Data

¹H NMR (90 MHz, CDCl₃):

• δ 8.082 (A): J(A,B) = 9.2 Hz, J(A,F-19) = 4.8 Hz

• δ 7.303 (B): J(B,F-19) = 8.0 Hz[4]

Mass Spectrometry:

Molecular Ion (M+): 194 m/z[4]

• Base Peak: 95 m/z[4]

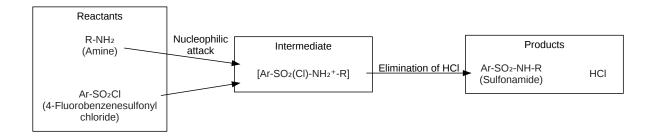


Reactivity and Applications

The primary utility of **4-Fluorobenzenesulfonyl chloride** lies in its reactivity as a sulfonylating agent. The electron-withdrawing nature of the sulfonyl chloride group makes the sulfur atom highly electrophilic and susceptible to nucleophilic attack.

Synthesis of Sulfonamides

The most prominent application of FBSC is in the synthesis of sulfonamides, a class of compounds with a broad spectrum of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[5][6] The reaction involves the nucleophilic attack of a primary or secondary amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion and the formation of a sulfonamide bond.[5] A base is typically used to neutralize the hydrogen chloride byproduct.[5]



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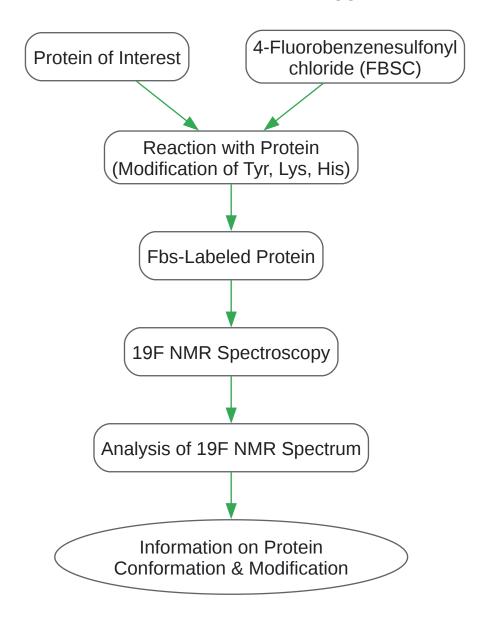
Proposed mechanism for the synthesis of sulfonamides.

Use as a Probe in Protein Studies

4-Fluorobenzenesulfonyl chloride serves as a valuable reagent for studying proteins using ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy.[1] The reagent modifies the side chains of tyrosine, lysine, and histidine residues, as well as the α-amino group.[1] The attached p-fluorobenzenesulfonyl (Fbs-) group provides a sensitive ¹⁹F NMR signal whose chemical shift is



indicative of the local protein environment.[1][7] This allows for the investigation of protein conformation and direct measurement of modification status.[1]



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Workflow for protein analysis using FBSC and 19F NMR.

Experimental Protocols

The following are generalized experimental protocols for key reactions involving **4- Fluorobenzenesulfonyl chloride**. Researchers should adapt these procedures based on the specific substrate and desired product.



General Protocol for the Synthesis of N-Substituted-4fluorobenzenesulfonamides

This protocol is adapted from general procedures for the synthesis of sulfonamides from sulfonyl chlorides.[5]

Materials:

- · Primary or secondary amine
- · 4-Fluorobenzenesulfonyl chloride
- Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Acetonitrile (CH₃CN))
- Base (e.g., Triethylamine (Et₃N), Pyridine)
- Deionized water
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
- Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator

Procedure:

- Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the amine (1.0 equivalent) in the chosen anhydrous aprotic solvent.
- Addition of Base: Add the base (1.1 to 1.5 equivalents) to the solution and stir for 5-10 minutes at room temperature.
- Addition of Sulfonyl Chloride: Slowly add a solution of 4-Fluorobenzenesulfonyl chloride
 (1.0 equivalent) in the same anhydrous solvent to the reaction mixture dropwise.
- Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).



- Work-up: Once the reaction is complete, quench the reaction by adding deionized water.
- Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent three times.
- Washing: Combine the organic layers and wash successively with 1M HCl (if a basic catalyst was used), saturated aqueous sodium bicarbonate solution, and finally with brine.
- Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purification: The crude product can be purified by recrystallization from a suitable solvent system or by column chromatography on silica gel.

Synthesis of 4-Fluorobenzenesulfonyl Chloride from p-Fluorobenzenethiol

This protocol is based on a general procedure for the synthesis of sulfonyl chlorides.[8]

Materials:

- p-Fluorobenzenethiol
- 30% Hydrogen peroxide (H₂O₂)
- Titanium tetrachloride (TiCl₄)
- Acetonitrile (CH₃CN)
- Deionized water
- Ethyl acetate (EtOAc)
- Anhydrous magnesium sulfate (MgSO₄)

Procedure:



- A mixture of p-fluorobenzenethiol (1 mmol), 30% H₂O₂ (3 mmol, 0.3 mL), and TiCl₄ (1 mmol, 0.11 mL) is reacted in CH₃CN with stirring at 25 °C.
- Monitor the reaction progress by TLC.
- Upon completion, quench the reaction mixture by adding H₂O (10 mL).
- Extract the mixture with EtOAc (4 x 5 mL).
- Combine the organic phases and dry with anhydrous MgSO₄.
- Concentrate the filtrate under reduced pressure to obtain the product.
- The product can be further purified by short silica gel column chromatography.

Safety and Handling

4-Fluorobenzenesulfonyl chloride is a corrosive and hazardous chemical that requires strict safety protocols.[1] It can cause severe skin burns and eye damage.[3][9] Inhalation may cause corrosive injuries to the upper respiratory tract and lungs.[3]

Handling Precautions:

- Handle in a well-ventilated area, preferably in a chemical fume hood.[9][10]
- Wear suitable personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[9]
- Avoid breathing dust, fume, gas, mist, vapors, or spray.
- Avoid contact with skin and eyes.[9]
- Store in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials.[9]

First-Aid Measures:

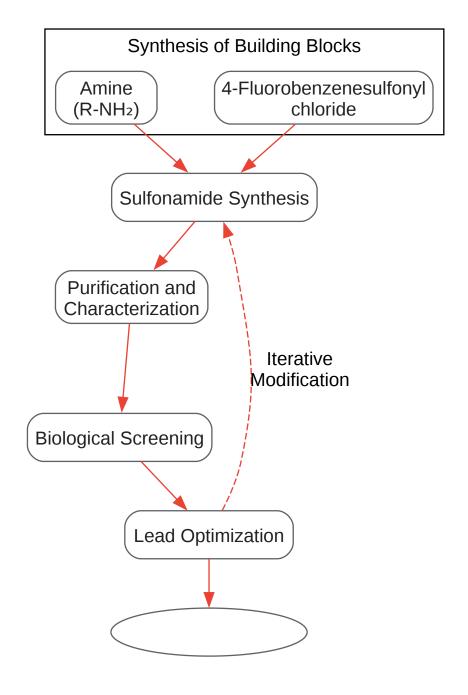


- Inhalation: Move the victim to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[9][10]
- Skin Contact: Immediately remove contaminated clothing. Wash off with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[9][10]
- Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[9][10]
- Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[9][10]

Logical Relationships and Workflows

The synthesis of sulfonamide-based drugs often follows a structured workflow where **4-Fluorobenzenesulfonyl chloride** plays a crucial role as a building block.





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